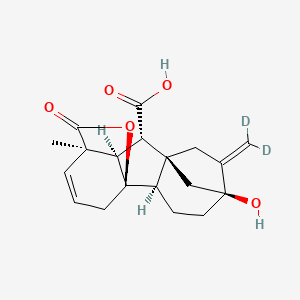
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is an organic compound with a complex structure that includes both ester and phosphonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate typically involves a multi-step process. One common method includes the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions to form the corresponding phosphonate ester. This intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with an α,β-unsaturated ester to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonate groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or activator of enzymes by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved vary but often include key metabolic enzymes or signaling proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl ethylphosphonate: Similar in structure but lacks the hydroxyacrylate moiety.
Diethyl tosyloxy methylphosphonate: Contains a tosyloxy group instead of the hydroxyacrylate group.
Uniqueness
Ethyl (Z)-2-((Diethoxyphosphoryl)methyl)-3-hydroxyacrylate is unique due to its combination of ester and phosphonate functional groups, which confer distinct reactivity and potential for diverse applications. Its ability to participate in a variety of chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H19O6P |
|---|---|
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
ethyl (Z)-2-(diethoxyphosphorylmethyl)-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C10H19O6P/c1-4-14-10(12)9(7-11)8-17(13,15-5-2)16-6-3/h7,11H,4-6,8H2,1-3H3/b9-7+ |
InChI-Schlüssel |
JHYHWGWBVWKHSN-VQHVLOKHSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/O)/CP(=O)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C(=CO)CP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)

![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
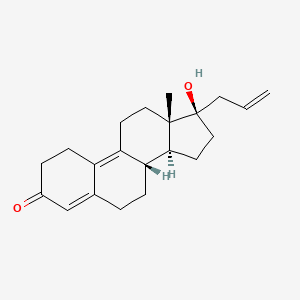


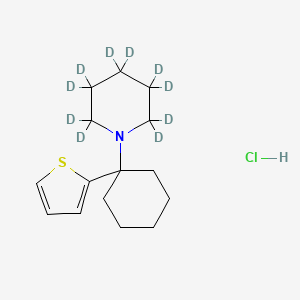

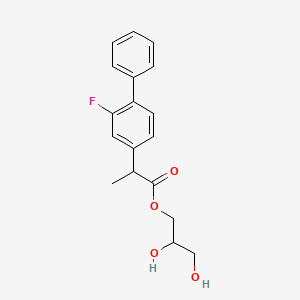
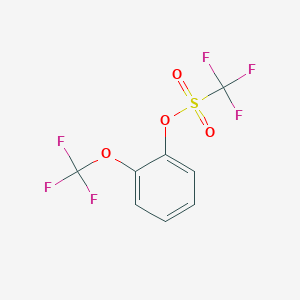
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid, 5-(1-ethylpropoxy)-, methyl ester, (1R,5S,6R)-rel-; (1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester; (1RS,5SR,6SR)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid methyl ester](/img/structure/B13444673.png)

![1-[(2R,3R,4S)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13444692.png)
